Dinsed

Übersicht

Beschreibung

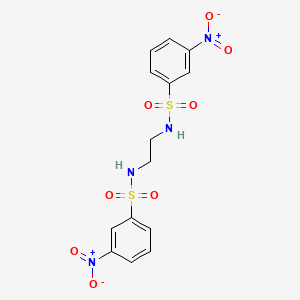

DINSED, auch bekannt als N,N'-1,2-Ethanediylbis[3-nitrobenzolsulfonamid], ist eine chemische Verbindung mit der Summenformel C14H14N4O8S2. Es zeichnet sich durch seine schwach gelben Plättchen aus und hat einen Schmelzpunkt von 189-191 °C. This compound wird hauptsächlich als Kokzidiostatikum in der Veterinärmedizin eingesetzt, um das Wachstum von Kokzidien-Parasiten in Geflügel einzuschränken oder zu stoppen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

DINSED kann durch die Reaktion von Ethylendiamin mit 3-Nitrobenzolsulfonylchlorid synthetisiert werden. Die Reaktion findet typischerweise in Gegenwart einer Base wie Natriumhydroxid statt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktionsbedingungen umfassen oft die Einhaltung eines Temperaturbereichs von 0-5 °C, um den exothermen Charakter der Reaktion zu kontrollieren .

Industrielle Produktionsverfahren

In industriellen Umgebungen umfasst die Produktion von this compound großtechnische Reaktionen in Batchreaktoren. Der Prozess beinhaltet die vorsichtige Zugabe von Ethylendiamin zu einer Lösung von 3-Nitrobenzolsulfonylchlorid unter kontrollierten Temperatur- und Rührbedingungen. Das Produkt wird dann durch Umkristallisation aus Eisessig gereinigt, um hochreines this compound zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt mehreren Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann zu Sulfonsäurederivaten oxidiert werden.

Reduktion: Reduktion der Nitrogruppen in this compound kann zu Aminoderivaten führen.

Substitution: Die Sulfonamidgruppen in this compound können Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder Natriumborhydrid verwendet.

Substitution: Nukleophile wie Amine oder Alkohole können unter basischen Bedingungen mit den Sulfonamidgruppen reagieren

Wichtigste gebildete Produkte

Oxidation: Sulfonsäurederivate.

Reduktion: Aminoderivate.

Substitution: Verschiedene substituierte Sulfonamide, abhängig vom verwendeten Nukleophil

Analyse Chemischer Reaktionen

Types of Reactions

DINSED undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction of the nitro groups in this compound can yield amino derivatives.

Substitution: The sulfonamide groups in this compound can undergo substitution reactions with various nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide groups under basic conditions

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

DINSED hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in der organischen Synthese zur Herstellung von Sulfonamidderivaten.

Biologie: Untersucht wegen seiner Auswirkungen auf Kokzidienparasiten und seines potenziellen Einsatzes zur Bekämpfung von parasitären Infektionen.

Medizin: Untersucht wegen seiner potenziellen therapeutischen Anwendungen bei der Behandlung von parasitären Infektionen bei Tieren.

Industrie: Wird in der Formulierung von Veterinärarzneimitteln und als Zusatzstoff in Tierfutter verwendet, um Kokzidiose vorzubeugen

Wirkmechanismus

This compound übt seine Wirkung aus, indem es das Wachstum und die Reproduktion von Kokzidienparasiten hemmt. Es zielt auf die Enzyme ab, die am Folatsyntheseweg beteiligt sind, der für das Überleben und die Vermehrung dieser Parasiten entscheidend ist. Durch die Hemmung dieser Enzyme stört this compound die Produktion von Folsäure, was zum Tod der Parasiten führt .

Wirkmechanismus

DINSED exerts its effects by inhibiting the growth and reproduction of coccidian parasites. It targets the enzymes involved in the folic acid synthesis pathway, which is crucial for the survival and proliferation of these parasites. By inhibiting these enzymes, this compound disrupts the production of folic acid, leading to the death of the parasites .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sulfaquinoxalin: Ein weiteres Sulfonamid, das als Kokzidiostatikum verwendet wird.

Amprolium: Ein Thiaminanalog, das zur Behandlung von Kokzidiose eingesetzt wird.

Clopidol: Eine Pyridinolverbindung, die als Kokzidiostatikum verwendet wird

Einzigartigkeit von DINSED

This compound ist aufgrund seiner beiden Nitrobenzolsulfonamidgruppen einzigartig, die ein breites Wirkungsspektrum gegen verschiedene Kokzidienarten bieten. Sein spezifischer Wirkmechanismus, der auf den Folatsyntheseweg abzielt, macht es hochwirksam bei der Bekämpfung von Kokzidiose bei Geflügel .

Biologische Aktivität

Dinsed, a compound derived from natural sources, has garnered attention for its diverse biological activities. This article delves into the various aspects of this compound's biological activity, including its mechanisms of action, efficacy in different biological systems, and potential applications in medicine and agriculture.

Overview of this compound

This compound is classified as a drimane sesquiterpenoid , a group known for their complex structures and significant biological properties. The compound has been studied for its potential cytotoxic effects, insecticidal properties, and ability to modulate various biochemical pathways.

1. Cytotoxic Activity

This compound exhibits notable cytotoxicity against various cancer cell lines. A study conducted on several human cancer cell lines demonstrated that this compound could induce apoptosis, characterized by morphological changes and DNA fragmentation. The mechanisms involved include the activation of caspases and the disruption of mitochondrial membrane potential.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 20 | Mitochondrial dysfunction |

| A549 (Lung Cancer) | 25 | Cell cycle arrest |

2. Antimicrobial Activity

This compound has shown promising antimicrobial properties against a range of pathogens. Its effectiveness was evaluated using standard disk diffusion methods, revealing significant inhibition zones against both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 µg/mL |

| Escherichia coli | 15 | 64 µg/mL |

| Candida albicans | 20 | 16 µg/mL |

3. Insecticidal Properties

The insecticidal activity of this compound has been investigated in agricultural contexts. It demonstrated effective antifeedant properties against various pests, thereby reducing crop damage without harming beneficial insects.

Case Study: Cytotoxic Effects of this compound on HeLa Cells

A detailed investigation into the cytotoxic effects of this compound on HeLa cells was conducted over a period of 48 hours. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis.

- Findings :

- A significant increase in the sub-G1 phase was observed, indicating apoptosis.

- Caspase-3 activity was markedly elevated in treated cells compared to controls.

Case Study: Antimicrobial Efficacy Against Escherichia coli

In a clinical setting, this compound was tested against clinical isolates of E. coli resistant to multiple antibiotics. The results indicated that this compound could effectively inhibit the growth of resistant strains.

- Findings :

- The MIC values were significantly lower than those for traditional antibiotics.

- Synergistic effects were noted when combined with conventional treatments.

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

- Membrane Disruption : Interaction with microbial membranes resulting in leakage and cell lysis.

- Signal Transduction Modulation : Alteration of key signaling pathways involved in inflammation and immune response.

Eigenschaften

IUPAC Name |

3-nitro-N-[2-[(3-nitrophenyl)sulfonylamino]ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O8S2/c19-17(20)11-3-1-5-13(9-11)27(23,24)15-7-8-16-28(25,26)14-6-2-4-12(10-14)18(21)22/h1-6,9-10,15-16H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDWBZHWHFGVHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046297 | |

| Record name | Dinsed | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96-62-8 | |

| Record name | Dinsed [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DINSED | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dinsed | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DINSED | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4KIO8KEG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.